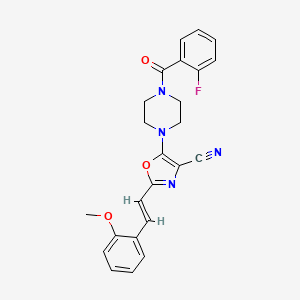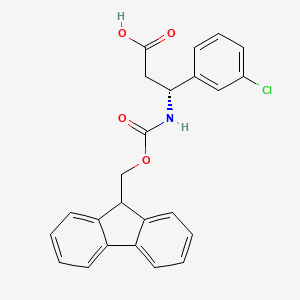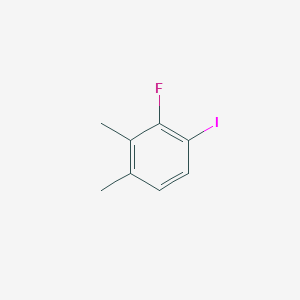
5-(甲氧基甲基)噻吩-2-甲醛
描述
Synthesis Analysis
The synthesis of thiophene derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile involves a Gewald synthesis technique starting from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. The intermediate is then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another example is the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde using a chemo- and regioselective Br/Li exchange reaction, which is a five-step protocol with an overall yield of 33% . These examples demonstrate the complexity and variety of synthetic approaches that can be applied to thiophene derivatives.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is typically confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For example, the structure of 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene was determined using NMR, IR, and elemental analysis . These techniques are crucial for establishing the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Thiophene derivatives can undergo a range of chemical reactions. For instance, 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde can react with propane-1-thiol and propane-1,3-dithiol in the presence of chloro(trimethyl)silane to yield previously unknown compounds . Additionally, chloromethylation and oxidation reactions have been reported, with the former resulting in an oligomeric product and the latter producing 5-(2-thienylsulfonyl)thiophene-2-carboxylic acid . These reactions highlight the reactivity of the aldehyde and sulfanyl groups in thiophene derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be quite diverse. For example, the photoluminescence properties of 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene were studied, revealing absorption bands corresponding to π-π transitions and emissive peaks in both chloroform solution and solid state . These properties are important for applications in materials science, particularly in the field of optoelectronics.
科学研究应用
有机合成中的电氧化
吉田、武田和船江(1991 年)研究了二甲基和四甲基噻吩在甲醇中的电氧化,产生了 2,5-二甲氧基加合物的异构混合物。此过程包括将这些加合物转化为 2-(甲氧基甲基)噻吩,突出了 5-(甲氧基甲基)噻吩-2-甲醛在有机合成中的作用,特别是在电化学方法的背景下 (吉田、武田和船江,1991 年)。
化学反应中的介导
杨和方(1995 年)发现噻吩-2-甲醛在钐二碘化物的介导下加成到各种醛中。这突出了 5-(甲氧基甲基)噻吩-2-甲醛等衍生物在促进特定化学反应中的效用,特别是在羟烷基化背景下 (杨和方,1995 年)。
复杂分子的合成
Bar (2021 年) 证明了 5-丙基-2-((三苯甲氧基)甲基)噻吩-3-甲醛的合成,该过程可以与涉及 5-(甲氧基甲基)噻吩-2-甲醛的复杂分子的合成相关。这项研究强调了该化合物在合成结构复杂的分子中的作用 (Bar,2021 年)。
材料科学中的应用
久保等人(2005 年)研究了将 π 共轭聚合物掺入二氧化硅中,使用 2-甲氧基-5-(2-乙基己氧基)苯-1,4-二甲醛等化合物。这表明 5-(甲氧基甲基)噻吩-2-甲醛在材料科学中具有潜在应用,特别是在复合材料的制造中 (久保等人,2005 年)。
荧光传感器的开发
张等人(2016 年)合成了 5-(N-乙基咔唑-3-基)噻吩-2-甲醛,一种用于三价铁离子的新型荧光传感器。这表明 5-(甲氧基甲基)噻吩-2-甲醛的衍生物可能在开发用于各种应用的荧光传感器方面具有重要意义 (张等人,2016 年)。
缓蚀
Bouklah 等人(2005 年)研究了噻吩衍生物对钢腐蚀抑制作用的影响。他们的研究结果表明 5-(甲氧基甲基)噻吩-2-甲醛衍生物在缓蚀应用中的潜在用途 (Bouklah 等人,2005 年)。
安全和危害
The safety information for 5-(Methoxymethyl)thiophene-2-carbaldehyde includes the following hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P305, P351, P338 , which provide guidance on how to handle the compound safely.
属性
IUPAC Name |
5-(methoxymethyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOOAUIRQWEHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)thiophene-2-carbaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B3016911.png)




![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)
![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)
![2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B3016924.png)

![5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B3016929.png)

![1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3016931.png)
![4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine](/img/structure/B3016932.png)